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molecular formula C11H11NO2 B132212 4,5-Dimethoxy-1-cyanobenzocyclobutane CAS No. 35202-54-1

4,5-Dimethoxy-1-cyanobenzocyclobutane

Cat. No. B132212
M. Wt: 189.21 g/mol
InChI Key: HJTHVTHXHHFXMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06982350B2

Procedure details

Introduce 4,5-dimethoxy-1-cyano-benzocyclobutane (6 kg), methanol (30 liters), Raney nickel (0.6 liters) and ammonia (7.32 kg) into a hydrogenator. After having purged with nitrogen and then with hydrogen, hydrogenate at 60° C. and at 30 bar until the theoretical amount of hydrogen has been absorbed. After returning to 20° C., filter off the catalyst, rinsing it with methanol, and then evaporate off the solvent. The title compound is obtained in the form of an oil, in a quantitative yield.
Quantity
6 kg
Type
reactant
Reaction Step One
Quantity
7.32 kg
Type
reactant
Reaction Step One
Quantity
0.6 L
Type
catalyst
Reaction Step One
Quantity
30 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]([O:13][CH3:14])=[CH:11][C:6]2[CH:7]([C:9]#[N:10])[CH2:8][C:5]=2[CH:4]=1.N>[Ni].CO>[CH3:1][O:2][C:3]1[C:12]([O:13][CH3:14])=[CH:11][C:6]2[CH:7]([CH2:9][NH2:10])[CH2:8][C:5]=2[CH:4]=1

Inputs

Step One
Name
Quantity
6 kg
Type
reactant
Smiles
COC1=CC2=C(C(C2)C#N)C=C1OC
Name
Quantity
7.32 kg
Type
reactant
Smiles
N
Name
Quantity
0.6 L
Type
catalyst
Smiles
[Ni]
Name
Quantity
30 L
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After having purged with nitrogen
CUSTOM
Type
CUSTOM
Details
with hydrogen, hydrogenate at 60° C. and at 30 bar until the theoretical amount of hydrogen has been absorbed
CUSTOM
Type
CUSTOM
Details
After returning to 20° C.
FILTRATION
Type
FILTRATION
Details
filter off the catalyst
WASH
Type
WASH
Details
rinsing it with methanol
CUSTOM
Type
CUSTOM
Details
evaporate off the solvent

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(C(C2)CN)C=C1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06982350B2

Procedure details

Introduce 4,5-dimethoxy-1-cyano-benzocyclobutane (6 kg), methanol (30 liters), Raney nickel (0.6 liters) and ammonia (7.32 kg) into a hydrogenator. After having purged with nitrogen and then with hydrogen, hydrogenate at 60° C. and at 30 bar until the theoretical amount of hydrogen has been absorbed. After returning to 20° C., filter off the catalyst, rinsing it with methanol, and then evaporate off the solvent. The title compound is obtained in the form of an oil, in a quantitative yield.
Quantity
6 kg
Type
reactant
Reaction Step One
Quantity
7.32 kg
Type
reactant
Reaction Step One
Quantity
0.6 L
Type
catalyst
Reaction Step One
Quantity
30 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]([O:13][CH3:14])=[CH:11][C:6]2[CH:7]([C:9]#[N:10])[CH2:8][C:5]=2[CH:4]=1.N>[Ni].CO>[CH3:1][O:2][C:3]1[C:12]([O:13][CH3:14])=[CH:11][C:6]2[CH:7]([CH2:9][NH2:10])[CH2:8][C:5]=2[CH:4]=1

Inputs

Step One
Name
Quantity
6 kg
Type
reactant
Smiles
COC1=CC2=C(C(C2)C#N)C=C1OC
Name
Quantity
7.32 kg
Type
reactant
Smiles
N
Name
Quantity
0.6 L
Type
catalyst
Smiles
[Ni]
Name
Quantity
30 L
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After having purged with nitrogen
CUSTOM
Type
CUSTOM
Details
with hydrogen, hydrogenate at 60° C. and at 30 bar until the theoretical amount of hydrogen has been absorbed
CUSTOM
Type
CUSTOM
Details
After returning to 20° C.
FILTRATION
Type
FILTRATION
Details
filter off the catalyst
WASH
Type
WASH
Details
rinsing it with methanol
CUSTOM
Type
CUSTOM
Details
evaporate off the solvent

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(C(C2)CN)C=C1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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